6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an imidazo[2,1-b]thiazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of polar aprotic solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as catalyst-free synthesis and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major product is 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: The major product is 6-(4-Methoxy-3-aminophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is not fully understood. studies suggest that its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: This compound has a similar structure but with a chlorine atom instead of a methoxy group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a fused benzene ring, which can enhance their biological activity.
Uniqueness
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of both a methoxy and a nitro group, which can influence its reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b]thiazole core provides a versatile scaffold for the development of new compounds with diverse applications .
Biological Activity
6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole and thiazole derivatives. A common method includes the use of ionic liquids as solvents to facilitate the reaction process, which enhances yields and purity of the final product .
Biological Activity
The biological activity of this compound has been explored primarily in terms of its cytotoxic effects against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) with IC50 values ranging from 0.79 to 1.6 μM . This level of potency indicates a strong potential for further development as an anticancer agent.
- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis, characterized by phosphatidylserine externalization and caspase-3 activation. These processes are critical markers of programmed cell death, suggesting that the compound triggers apoptotic pathways in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazo[2,1-b]thiazole framework can significantly influence biological activity. For instance:
Compound Variation | IC50 (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
6-(4-Methoxy-3-nitrophenyl) derivative | 0.79 - 1.6 | L1210, CEM, HeLa | Apoptosis via caspase activation |
2-(4-Methoxybenzyl)-6-(2-oxo-chromen-3-yl) derivative | 0.24 - 1.72 | HL-60, U937 | Morphological changes; DNA fragmentation |
These results indicate that specific substitutions on the phenyl ring or thiazole moiety can enhance or diminish cytotoxic effects .
Case Studies
Several studies have documented the biological evaluation of similar compounds within the imidazo[2,1-b]thiazole family:
- Antileukemic Activity : A study synthesized a range of derivatives and found that certain compounds displayed potent antileukemic activity against HL-60 and U937 cell lines with IC50 values as low as 0.24 μM .
- Anticancer Mechanisms : Research has shown that compounds similar to this compound can induce apoptosis through mitochondrial pathways, evidenced by cytochrome c release and activation of caspases during treatment .
Properties
Molecular Formula |
C13H9N3O4S |
---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
6-(4-methoxy-3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9N3O4S/c1-20-11-3-2-8(6-9(11)16(18)19)12-10(7-17)15-4-5-21-13(15)14-12/h2-7H,1H3 |
InChI Key |
QZMADOIFOOUKKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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